Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate
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Description
Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.249. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyfunctional Heterocyclic Systems : These compounds serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Crystal Packing and Molecular Interactions : Studies have been conducted on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing rare N⋯π and O⋯π interactions rather than traditional hydrogen bonding, highlighting the uniqueness in molecular interactions (Zhang et al., 2011).
Scaffold for Highly Functionalised Isoxazoles : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate has been identified as a convenient scaffold for the synthesis of new highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
Photochemical Transformations : Research on the photochemical transformations of related α,β-unsaturated car☐ylic acid derivatives has revealed the formation of different types of vinylcyclopropanes, highlighting the potential applications in photochemistry (Baeckström, 1978).
Structural Analysis through X-ray Diffraction : The structural analysis of certain derivatives through X-ray diffraction has contributed to understanding the molecular geometry and interactions within these compounds, providing insights into their potential applications in materials science and crystallography (Moser et al., 2005).
Catalytic Applications : Certain derivatives have been explored for catalytic applications, including oxidation and transfer hydrogenation, demonstrating their versatility in chemical synthesis and potential industrial applications (Saleem et al., 2013).
Radical Addition and Chemical Transformations : Compounds like cyano(ethoxycarbonothioylthio)methyl benzoate have been prepared and shown to be excellent for radical addition and chemical transformations, highlighting their utility in organic synthesis (Bagal et al., 2006).
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-19-13(18)10(8-14)7-11-9-17(16-15-11)12-5-3-2-4-6-12/h2-7,9H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMISLBCVTNGB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=N1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CN(N=N1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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